molecular formula C7H13F3OSi B14372719 1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol CAS No. 91611-89-1

1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol

Cat. No.: B14372719
CAS No.: 91611-89-1
M. Wt: 198.26 g/mol
InChI Key: VQRLNBVZZHRBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol is a chemical compound with a unique structure that includes a trifluoromethyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol typically involves the reaction of a suitable precursor with trifluoromethylating agents and trimethylsilylating agents. One common method involves the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group, followed by the addition of trimethylsilyl chloride to incorporate the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .

Scientific Research Applications

1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the trimethylsilyl group can influence its reactivity and binding affinity. These properties make it a valuable tool in medicinal chemistry for the design of new drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which impart distinct chemical and physical properties. This combination enhances its utility in various applications, making it a versatile compound in research and industry .

Properties

CAS No.

91611-89-1

Molecular Formula

C7H13F3OSi

Molecular Weight

198.26 g/mol

IUPAC Name

1,1,1-trifluoro-4-trimethylsilylbut-3-en-2-ol

InChI

InChI=1S/C7H13F3OSi/c1-12(2,3)5-4-6(11)7(8,9)10/h4-6,11H,1-3H3

InChI Key

VQRLNBVZZHRBOC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.